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Vamidothion-d6 Sulfoxide

Cat. No.: B1160558
M. Wt: 309.37
Attention: For research use only. Not for human or veterinary use.
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Description

Vamidothion-d6 Sulfoxide is a deuterated stable isotope-labeled analog of the key metabolite of the insecticide Vamidothion, specifically designed for use as an internal standard in quantitative analytical methods. This compound is essential for researchers conducting precise residue analysis in food and environmental samples, enabling accurate quantification and ensuring compliance with stringent regulatory standards set by agencies worldwide. The deuterium atoms (d6) incorporated into the molecular structure, specifically at the six hydrogen atoms of the two O,O-dimethyl groups, provide a distinct mass shift, making it ideal for detection by mass spectrometry . As an analytical standard for High-Performance Liquid Chromatography (HPLC) and LC-MS/MS applications, this compound allows for highly accurate quantification of its non-labeled counterpart, Vamidothion Sulfoxide, by compensating for variations in sample preparation and instrument response . Its primary research value lies in metabolic fate studies, environmental monitoring programs, and ensuring the safety of agricultural products such as apples and potatoes by tracking the dissipation of pesticide residues . The molecular formula of this compound is C₈H₁₂D₆NO₅PS₂, with a molecular weight of 309.37 g/mol . This high-purity reference material is critical for laboratories aiming to meet the highest industrial standards for reliable and consistent monitoring data. It is classified as a hazard compound, and researchers must consult the relevant MSDS and adhere to strict safety protocols, including the use of appropriate personal protective equipment (PPE) during handling . The product requires storage at 2-8°C in a refrigerator to maintain stability and purity . This compound is strictly for research use only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C₈H₁₂D₆NO₅PS₂

Molecular Weight

309.37

Synonyms

Phosphorothioic Acid O,O-(Dimethyl-d6) S-[2-[[1-Methyl-2-(methylamino)-2-oxoethyl]_x000B_sulfinyl]ethyl] Ester; 

Origin of Product

United States

Synthesis and Derivatization Methodologies for Vamidothion D6 Sulfoxide

Synthetic Routes for Deuterated Sulfoxide (B87167) Analogues

The synthesis of Vamidothion-d6 Sulfoxide is a multi-step process that involves the careful introduction of deuterium (B1214612) atoms into a precursor molecule followed by a selective oxidation reaction.

Precursor Synthesis and Deuteration Strategies

The synthesis originates from a non-deuterated precursor of Vamidothion (B1683475). The key step is the introduction of the six deuterium atoms, which are located on the two O-methyl groups of the phosphorothioate (B77711) moiety. lgcstandards.comscbt.com A common and efficient strategy for this is to use deuterated methylating agents in the final steps of building the organophosphate backbone.

General strategies for deuteration often rely on commercially available, simple deuterated precursors such as D₂O, CD₃I, or CD₃OD, which are incorporated into larger molecules using standard organic chemistry techniques. nih.gov For Vamidothion-d6, a plausible route involves the reaction of a key intermediate, such as a des-methyl phosphorothioate salt, with a deuterated methylating agent like d6-dimethyl sulfate (B86663) or d3-methyl iodide (CD₃I). This ensures the high level of isotopic incorporation required for a reliable internal standard. The synthesis must be carefully controlled to prevent isotopic scrambling and ensure the deuterium labels are located exclusively at the desired positions.

Oxidation Methodologies for Sulfoxide Formation

Vamidothion is metabolized in biological systems and degraded in the environment primarily through the oxidation of its thioether sulfur to form Vamidothion sulfoxide. lookchem.com This transformation can be replicated in the laboratory using various chemical oxidizing agents to convert the synthesized Vamidothion-d6 into its target sulfoxide form.

Sulfoxides are generally prepared by the oxidation of their corresponding thioethers. chemicalbook.com Controlled oxidation is crucial to prevent further oxidation to the corresponding sulfone, which is another potential metabolite of Vamidothion. lookchem.comacs.org Research on Vamidothion metabolism has shown that this oxidation is a rapid process. acs.org Suitable laboratory oxidants for this selective transformation include:

Hydrogen Peroxide (H₂O₂): A common and relatively mild oxidizing agent used for converting sulfides to sulfoxides. acs.org

meta-Chloroperoxybenzoic Acid (m-CPBA): A highly effective reagent for the controlled oxidation of sulfides. By carefully controlling stoichiometry and reaction temperature, the reaction can be stopped at the sulfoxide stage.

The choice of solvent and reaction conditions is critical to maximize the yield of the sulfoxide and minimize the formation of the sulfone byproduct.

Purification and Isolation Techniques for this compound

Following synthesis, a robust purification and isolation strategy is essential to ensure the high chemical purity required for a reference standard. The crude product will contain unreacted starting materials, byproducts (such as the sulfone), and residual solvents. A multi-step purification process is typically employed.

Initial workup often involves Liquid-Liquid Extraction (LLE) to separate the target compound from the reaction mixture. mdpi.com A method developed for the extraction of Vamidothion and its metabolites from food samples involves using acetone (B3395972) for initial extraction, followed by partitioning with ethyl acetate (B1210297) in hexane, and finally extracting the desired compounds with dichloromethane. nih.gov For preparative scale, Column Chromatography on silica (B1680970) gel is a standard technique for separating compounds with different polarities, such as the sulfoxide from the less polar parent thioether and the more polar sulfone. epo.org For achieving the highest purity, High-Performance Liquid Chromatography (HPLC) , particularly in its preparative mode, is often the final step. industry.gov.auindustry.gov.au

Table 1: Summary of Purification and Isolation Techniques

Technique Purpose Principle
Liquid-Liquid Extraction (LLE) Initial cleanup and removal of water-soluble or highly non-polar impurities. Partitioning of the compound between two immiscible liquid phases based on its relative solubility. mdpi.com
Column Chromatography Separation of the target compound from major byproducts. Differential adsorption of components onto a solid stationary phase (e.g., silica gel) as a liquid mobile phase passes through. epo.org
Preparative HPLC Final purification to achieve high chemical purity (>98%). High-resolution separation based on the compound's interaction with the stationary and mobile phases, allowing for the collection of pure fractions. industry.gov.au

Analytical Assessment of Isotopic Enrichment and Purity

The quality of a stable isotope-labeled standard is defined by its chemical purity and its isotopic enrichment. A combination of analytical techniques is used to verify these critical parameters. omicronbio.com

Mass Spectrometry (MS) is fundamental for confirming the identity and determining the isotopic enrichment of the labeled compound. nih.gov High-resolution mass spectrometry (HR-MS) can precisely measure the mass of the molecule, confirming the incorporation of the six deuterium atoms. rsc.org By analyzing the isotopic cluster of the molecular ion, the percentage of the d6-labeled species versus lower-deuterated and unlabeled species can be accurately calculated. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy is indispensable for confirming the molecular structure and assessing purity. omicronbio.com

¹H NMR: Confirms the structure and can be used for quantitative analysis (qNMR) against a certified internal standard to determine chemical purity with high accuracy. industry.gov.au It also verifies the absence of proton signals from the deuterated positions, providing evidence of high isotopic enrichment.

¹³C NMR: Provides further confirmation of the carbon skeleton of the molecule. industry.gov.au

Deuterium (²H) NMR: Can be used to directly observe the deuterium signals, confirming their location and the absence of isotopic scrambling.

Other techniques like Infrared (IR) Spectroscopy can confirm the presence of key functional groups, while methods such as Karl Fischer titration and Thermogravimetric Analysis (TGA) are used to determine water content and non-volatile impurities, respectively. industry.gov.auindustry.gov.au

Table 2: Analytical Techniques for Quality Assessment

Technique Parameter Assessed Details
High-Resolution Mass Spectrometry (HR-MS) Isotopic Enrichment, Identity Measures the exact mass to confirm the molecular formula and calculates the percentage of d6-isotopologue from the isotopic distribution pattern. nih.govrsc.org
Quantitative ¹H NMR (qNMR) Chemical Purity Determines the mass fraction of the analyte by integrating its signals against those of a certified internal standard of known purity. industry.gov.auindustry.gov.au
¹H and ¹³C NMR Structural Confirmation Verifies the complete chemical structure and confirms the positions of deuterium incorporation by the absence of corresponding proton signals. industry.gov.au
Karl Fischer Titration Water Content Quantifies the amount of residual water in the final product. industry.gov.au

Derivatization Approaches for Enhanced Research Applications

Derivatization is a chemical modification process used to convert an analyte into a different compound with properties that are more suitable for a specific analytical method. For some organophosphorus compounds, derivatization is necessary prior to analysis by Gas Chromatography (GC) to increase their volatility and thermal stability. ubi.pt

While this compound can be analyzed directly by Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization might be employed for GC-MS-based studies. The secondary amide functional group within the Vamidothion structure is a potential site for derivatization. For example, a technique used for the analysis of amino acids involves derivatization with reagents like pentafluorobenzyl (PFB) bromide . nih.gov This reaction converts the analyte into a PFB derivative, which is more volatile and exhibits excellent properties for detection by GC-MS with electron capture detection. A similar strategy could theoretically be applied to this compound to facilitate its analysis in complex matrices where a GC-based method is preferred.

Functionalization can also refer to broader chemical modifications. The organophosphate group itself can participate in various reactions, such as transition-metal-catalyzed cross-coupling reactions, though these are more relevant to synthetic applications than to analytical derivatization. nih.gov

Advanced Analytical Techniques for Vamidothion D6 Sulfoxide Characterization and Quantification

Mass Spectrometry-Based Methodologies

Mass spectrometry (MS) is the cornerstone for the analysis of Vamidothion-d6 Sulfoxide (B87167), primarily due to its high sensitivity and selectivity. When coupled with chromatographic separation, MS-based methods allow for the differentiation of the labeled standard from the target analyte and complex sample matrices.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for the quantification of vamidothion (B1683475) sulfoxide in various matrices, utilizing Vamidothion-d6 Sulfoxide as an internal standard. diva-portal.orghplc.eu The chromatographic step separates the analyte from other sample components, while the tandem mass spectrometer provides definitive identification and quantification.

The analysis is typically performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion for the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides two points of mass-based identification, ensuring high selectivity and minimizing interferences. For this compound, the monitored mass transitions are shifted by 6 Daltons compared to the unlabeled vamidothion sulfoxide, allowing for clear differentiation and independent measurement. Electrospray ionization (ESI) in positive mode is commonly employed for these compounds.

ParameterTypical Condition
Chromatography ColumnReversed-Phase C18
Mobile Phase AWater with 0.1% Formic Acid and/or 5 mM Ammonium (B1175870) Formate (B1220265)
Mobile Phase BAcetonitrile (B52724) or Methanol with 0.1% Formic Acid
Ionization ModePositive Electrospray Ionization (ESI+)
Analysis ModeMultiple Reaction Monitoring (MRM)
Precursor Ion (Vamidothion Sulfoxide)m/z 304.1
Precursor Ion (this compound)m/z 310.1

Gas chromatography-mass spectrometry (GC-MS) is less frequently used for the analysis of vamidothion sulfoxide and its deuterated standard. nih.govscispace.com These compounds are relatively polar and thermally labile, making them challenging to analyze directly by GC, which requires analytes to be volatile and stable at high temperatures.

For GC-MS analysis to be feasible, a derivatization step is typically required to convert the polar sulfoxide group into a more volatile and thermally stable moiety. nih.gov Trimethylsilylation is a common derivatization technique for compounds with active hydrogens. nih.gov However, the complexity of this additional sample preparation step, coupled with the potential for incomplete derivatization or degradation, makes LC-MS/MS the more robust and widely adopted method. scispace.com

High-Resolution Mass Spectrometry (HRMS), utilizing technologies such as Time-of-Flight (TOF) or Orbitrap mass analyzers, is a powerful tool for identifying unknown transformation or degradation products of the parent compound, vamidothion. researchgate.netual.es HRMS instruments provide highly accurate mass measurements (typically with an error of less than 5 ppm), which allows for the determination of the elemental composition of an unknown compound. lcms.czlcms.cznih.gov

When studying the environmental fate or metabolism of vamidothion, researchers can use HRMS to detect potential metabolites in a sample. ub.edu By comparing the accurate masses of detected peaks with a database of theoretical masses for plausible transformation products (e.g., through oxidation, hydrolysis, or demethylation), tentative identifications can be made. The fragmentation patterns observed in the HRMS data can then be used to confirm the proposed structures. nih.gov This approach could theoretically be applied to trace the fate of this compound itself, although its primary role is as an inert internal standard.

The principal application of this compound is in Isotope Dilution Mass Spectrometry (IDMS), which is considered a gold-standard method for highly accurate and precise quantification. nih.govdntb.gov.ua This technique overcomes variations in sample preparation and mitigates matrix effects—the suppression or enhancement of ionization caused by co-eluting compounds from the sample matrix.

The IDMS procedure involves adding a known and precise amount of this compound to the sample at the very beginning of the extraction process. sc.edu The deuterated standard is chemically identical to the target analyte (vamidothion sulfoxide) and therefore behaves identically during extraction, cleanup, and chromatographic separation. Because the internal standard and the analyte are co-eluted and co-ionized, any signal suppression or enhancement affects both compounds equally. Quantification is based on the ratio of the MS/MS response of the native analyte to that of the isotopically labeled standard. nih.gov This ratio remains constant regardless of sample loss or matrix effects, leading to highly reliable and accurate results. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification and characterization of newly synthesized reference standards like this compound. nih.govacs.org It provides definitive information about the molecular structure, confirming the identity of the compound and, crucially, the specific locations of the deuterium (B1214612) atoms.

For this compound, ¹H NMR would be used to confirm the absence of protons at the deuterated positions, while ¹³C and ³¹P NMR would verify the carbon and phosphorus skeletons of the molecule, respectively. nih.govnih.gov The primary technique for directly observing the deuterium labels is ²H (Deuterium) NMR. wikipedia.org This method provides a clean spectrum showing signals only from the deuterium nuclei, confirming the success of the isotopic labeling.

Modern NMR spectroscopy utilizes a variety of advanced pulse sequences to extract detailed structural information. strath.ac.ukutoronto.ca While a simple one-dimensional ²H NMR experiment can confirm deuteration, more sophisticated experiments are used for complete structural assignment. wikipedia.org

For deuterated compounds, specific pulse sequences can be employed to enhance resolution or simplify complex spectra. nih.gov For instance, proton-decoupled ²H NMR can be used to sharpen the deuterium signals. Two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC), correlate different nuclei (e.g., ¹H, ¹³C, ³¹P) to build a complete picture of the molecular connectivity. In the context of this compound, these experiments would definitively confirm the structure and the precise location of the six deuterium atoms on the N-methyl groups. Specialized pulse sequences designed to suppress large solvent signals or measure diffusion can also be adapted for deuterated compounds. researchgate.net

Deuterium NMR Spectroscopy in Mechanistic Studies

Deuterium (²H or D) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for investigating the structural and dynamic properties of molecules. In the context of this compound, where six hydrogen atoms have been replaced by deuterium isotopes, ²H NMR offers unique insights into reaction mechanisms. Unlike proton (¹H) NMR, which is ubiquitous in chemical analysis, ²H NMR specifically detects the deuterium nuclei. This isotopic labeling allows researchers to track the fate of the deuterated methyl groups during chemical or biological transformations.

The fundamental principle lies in the different nuclear properties of deuterium (spin I=1) compared to protium (B1232500) (spin I=1/2). This difference results in distinct resonance frequencies and coupling behaviors. In mechanistic studies, this compound can be used as a tracer. For instance, in studies of its metabolism or degradation, the presence and location of the deuterium signal in resulting products can elucidate the specific bonds that are cleaved and formed. If a degradation pathway involves the removal of a methyl group, monitoring the disappearance of the characteristic ²H NMR signal or the appearance of a new signal corresponding to a deuterated metabolite provides direct evidence for that pathway.

Furthermore, kinetic isotope effects can be studied using deuterated compounds. The C-D bond is stronger than the C-H bond, often leading to slower reaction rates when a C-D bond is broken in the rate-determining step. By comparing the reaction kinetics of this compound with its non-deuterated counterpart, mechanistic details about transition states can be inferred. While zero-field NMR has been explored for organophosphorus compounds to study J-coupling, the primary utility of the deuterium label in this compound within conventional high-field NMR is as a tracer to clarify metabolic or degradation pathways. acs.orgnih.gov

Chromatographic Separation Principles

Chromatography is an essential technique for the separation, identification, and quantification of chemical compounds from complex mixtures. For a polar and relatively non-volatile compound like this compound, High-Performance Liquid Chromatography (HPLC) is the most common and effective separation method. The fundamental principle of HPLC involves the distribution of the analyte between a stationary phase (packed into a column) and a liquid mobile phase that is pumped through the column under high pressure.

The separation is based on the differential partitioning of the analyte between the two phases. Compounds that have a stronger affinity for the stationary phase will move more slowly through the column, while compounds with a higher affinity for the mobile phase will move more quickly. This difference in migration rates leads to the separation of the components of a mixture. The time it takes for an analyte to pass through the column is known as its retention time, which is a characteristic identifier under a specific set of chromatographic conditions.

Achieving adequate resolution—the degree of separation between two adjacent peaks in a chromatogram—is critical for accurate quantification. This is accomplished by carefully selecting and optimizing the stationary and mobile phases.

Stationary Phase Selection: For polar organophosphorus compounds, reversed-phase (RP) HPLC is the most widely used mode. In RP-HPLC, the stationary phase is nonpolar, while the mobile phase is polar. The most common stationary phase is silica (B1680970) that has been surface-modified with C18 (octadecyl) alkyl chains, making it very hydrophobic. This compound, being a polar molecule, would have a relatively short retention time on a C18 column, as it would prefer the polar mobile phase. Other stationary phases, such as C8 or those with embedded polar groups (e.g., amide, carbamate), can be used to fine-tune the retention and selectivity for polar analytes.

Mobile Phase Optimization: The mobile phase in RP-HPLC typically consists of a mixture of water and a miscible, less polar organic solvent, such as acetonitrile or methanol. scribd.com The strength of the mobile phase is adjusted by changing the ratio of the organic solvent to water. Increasing the percentage of the organic solvent decreases the polarity of the mobile phase, causing the analyte to elute faster (shorter retention time). Conversely, increasing the water content increases retention. Additives like formic acid or ammonium formate are often included in the mobile phase to control the pH and improve peak shape by ensuring the analyte is in a single ionic state. scribd.com The optimization process involves systematically adjusting these parameters to maximize resolution while maintaining a reasonable analysis time.

Interactive Data Table: Effect of Mobile Phase Composition on Analyte Retention

This table illustrates the general principle of how changing the mobile phase composition in reversed-phase HPLC affects the retention time of an analyte like this compound.

Percentage of Acetonitrile in Water (%)Expected Relative Retention TimeRationale
30%LongThe mobile phase is highly polar, leading to stronger retention of the polar analyte on the nonpolar stationary phase.
50%MediumA balanced polarity results in moderate retention, often a good starting point for optimization.
70%ShortThe mobile phase is less polar, reducing the analyte's affinity for the stationary phase and causing it to elute more quickly.

The sulfur atom in a sulfoxide is a stereocenter, meaning this compound can exist as a pair of enantiomers (non-superimposable mirror images). illinois.edu Enantiomers often exhibit different biological activities; therefore, the ability to separate and quantify them individually is crucial. Sulfoxides are conformationally stable at room temperature, which allows for their separation into pure enantiomers. illinois.edu

Chiral chromatography is the primary technique for separating enantiomers. This is typically achieved by using a chiral stationary phase (CSP). A CSP is a stationary phase that contains a single enantiomer of a chiral selector. The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector. Because these diastereomeric complexes have different energies of formation and stability, one enantiomer will interact more strongly with the CSP and be retained longer than the other, leading to their separation.

For the separation of chiral sulfoxides, polysaccharide-based CSPs are particularly effective. researchgate.netnih.gov These CSPs consist of cellulose (B213188) or amylose (B160209) derivatives, such as cellulose tris(3,5-dimethylphenylcarbamate), coated or immobilized onto a silica support. The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves and cavities of the polysaccharide structure. The choice of mobile phase, often a mixture of an alkane (like hexane) and an alcohol (like isopropanol), is also critical for achieving enantioselectivity. researchgate.net

Interactive Data Table: Common Chiral Stationary Phases for Sulfoxide Separation

Chiral Stationary Phase (CSP) TypeCommon SelectorTypical Mobile PhasePrinciple of Separation
Polysaccharide-basedCellulose tris(3,5-dimethylphenylcarbamate)Hexane/IsopropanolFormation of transient diastereomeric complexes via hydrogen bonding and steric interactions. researchgate.net
Polysaccharide-basedAmylose tris(3,5-dimethylphenylcarbamate)Acetonitrile/MethanolDifferential inclusion and interaction within the helical polymer structure.
Pirkle-type (Brush-type)Dinitrobenzoyl phenylglycineHexane/Ethanolπ-π interactions, hydrogen bonding, and dipole-dipole interactions between the analyte and the covalently bonded chiral selector.

Interlaboratory Validation and Quality Control in Analytical Research

For an analytical method to be considered reliable and suitable for its intended purpose (e.g., regulatory monitoring), it must undergo rigorous validation. Quality control (QC) procedures are then implemented to ensure the method performs consistently over time. mdpi.com When methods are used across different laboratories, interlaboratory validation (also known as a collaborative study or ring test) is the highest level of method validation, establishing its reproducibility. tandfonline.com

Method Validation Parameters: Before an interlaboratory study, a single laboratory must validate the method by assessing key performance characteristics. According to international guidelines, these typically include: mhlw.go.jpresearchgate.netdemarcheiso17025.com

Specificity/Selectivity: The ability to accurately measure the analyte in the presence of other components (e.g., matrix components, other pesticides).

Linearity: The ability to produce results that are directly proportional to the concentration of the analyte within a given range.

Accuracy (Trueness): The closeness of the mean of a set of results to the true or accepted reference value. It is often assessed through recovery studies using spiked blank samples. mhlw.go.jp

Precision: The closeness of agreement between independent test results. It is evaluated at two levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision): Precision within a single laboratory, but with variations such as different days, analysts, or equipment.

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be determined with acceptable precision and accuracy.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature).

Interlaboratory Validation: Once validated in a single lab, the method is tested by multiple laboratories to assess its reproducibility —the precision between laboratories. tandfonline.com A central organizer sends identical, blind samples to participating accredited laboratories. The results are statistically analyzed to determine the method's performance across different environments, confirming that it is rugged and transferable. tandfonline.com

Quality Control: Routine analysis requires ongoing QC to ensure the validity of results. This includes: mdpi.comepa.gov

Analyzing blank samples to check for contamination.

Regularly analyzing fortified (spiked) samples to monitor recovery and precision.

Using certified reference materials (CRMs) when available.

Plotting results on control charts to monitor trends and identify deviations from expected performance.

Interactive Data Table: Typical Validation Parameters and Acceptance Criteria for Pesticide Residue Analysis

Based on common regulatory guidelines such as SANTE/12682/2019. tandfonline.com

ParameterTypical Spiking LevelAcceptance Criteria
Accuracy (Recovery) At LOQ and another higher levelMean recovery should be within 70-120%. tandfonline.com
Precision (Repeatability) At LOQ and another higher levelRelative Standard Deviation (RSDr) should be ≤ 20%. tandfonline.com
Reproducibility Determined via interlaboratory studyRelative Standard Deviation (RSDR) should be ≤ 20% (can vary with concentration).
Limit of Quantification (LOQ) Lowest validated spike levelMust be at or below any applicable Maximum Residue Limit (MRL).

Investigative Studies on the Metabolic and Biotransformation Pathways of Vamidothion D6 Sulfoxide

In Vitro Biotransformation Studies

In vitro studies utilizing isolated cellular fractions have been instrumental in elucidating the initial metabolic steps of Vamidothion (B1683475), the non-deuterated analogue of Vamidothion-d6 Sulfoxide (B87167). These studies provide foundational knowledge for understanding the enzymatic processes likely involved in the biotransformation of its deuterated sulfoxide metabolite.

Enzymatic Pathways in Isolated Cellular Fractions

Research using rat and mouse liver subcellular fractions has demonstrated that Vamidothion is rapidly oxidized to Vamidothion sulfoxide acs.org. This oxidative pathway is the principal metabolic route, with no significant further oxidation to the corresponding sulfone observed inchem.org. The primary cellular fractions implicated in this biotransformation are the microsomes, which are rich in a variety of metabolic enzymes.

Role of Specific Enzyme Systems in Sulfoxide Biotransformation

The formation of Vamidothion sulfoxide from Vamidothion is predominantly catalyzed by the cytochrome P-450 (CYP450) dependent monooxygenase system acs.org. Studies have shown that inhibitors of CYP450 significantly reduce the rate of this oxidation. Conversely, the flavin-containing monooxygenase (FMO) system does not appear to play a significant role in the sulfoxidation of Vamidothion acs.org. While glutathione (B108866) S-transferases (GSTs) have shown some activity towards the thio analogue of Vamidothion, their involvement in the direct metabolism of Vamidothion is minimal acs.org.

The biotransformation of Vamidothion-d6 Sulfoxide itself would represent a subsequent metabolic step. Generally, sulfoxides can undergo further metabolism, including reduction back to the sulfide (B99878) or further oxidation. However, for Vamidothion, the sulfone is not a significant metabolite inchem.org. It is plausible that the deuteration in this compound could lead to a kinetic isotope effect, potentially slowing down any subsequent metabolism compared to the non-deuterated sulfoxide wikipedia.org. A deuterium (B1214612) kinetic isotope effect occurs when the replacement of a hydrogen atom with a deuterium atom affects the rate of a chemical reaction, particularly if the cleavage of the carbon-deuterium bond is the rate-limiting step wikipedia.org.

Identification of Phase I and Phase II Metabolic Products

Phase I Metabolism: The primary Phase I metabolic product of Vamidothion is Vamidothion sulfoxide inchem.orgnih.gov. This conversion is an oxidation reaction.

Phase II Metabolism: Following Phase I, metabolites are often conjugated with endogenous molecules to increase their water solubility and facilitate excretion uomus.edu.iqdrughunter.comnih.gov. While specific Phase II metabolites of Vamidothion sulfoxide have not been explicitly identified in the reviewed literature, general metabolic pathways for organophosphorus pesticides and sulfoxides suggest potential conjugation reactions. Acidic fragments of Vamidothion have been detected in both animals and plants, suggesting hydrolysis of the ester linkages may occur inchem.org. It is conceivable that Vamidothion sulfoxide could undergo hydrolysis and subsequent conjugation. Common Phase II reactions include glucuronidation, sulfation, and glutathione conjugation uomus.edu.iqdrughunter.comnih.govslideshare.net.

Table 1: Potential Metabolic Pathways and Products of this compound

Metabolic PhaseReaction TypePotential MetabolitesEnzyme System
Phase I (Formation) SulfoxidationThis compoundCytochrome P-450
Phase I (Further) HydrolysisAcidic fragments of this compoundEsterases
Phase II GlucuronidationGlucuronide conjugates of hydrolyzed metabolitesUGTs
Phase II SulfationSulfate (B86663) conjugates of hydrolyzed metabolitesSULTs

In Vivo Biotransformation Investigations in Model Organisms

In vivo studies provide a more comprehensive understanding of the metabolic fate of a compound, encompassing absorption, distribution, metabolism, and excretion.

Metabolic Fate in Non-Human Biological Systems

In mammals, the metabolic fate of Vamidothion mirrors the in vitro findings, with Vamidothion sulfoxide being the principal metabolite of toxicological significance inchem.orgnih.gov. Studies in rats have confirmed the rapid conversion of Vamidothion to its sulfoxide acs.orginchem.org. Other metabolites identified in mammals include products of demethylation and hydrolysis to phosphoric acid nih.gov. The persistence of Vamidothion sulfoxide is noted to be greater than that of the parent compound nih.gov. There is no evidence to suggest that the metabolic fate of this compound would be qualitatively different, although quantitative differences in the rate of formation and subsequent elimination could exist due to isotopic labeling.

Excretion Pathways and Elimination Kinetics

The excretion of organophosphorus pesticide metabolites primarily occurs through the urine beyondpesticides.orgmdpi.com. Following oral administration to rats, the majority of Vamidothion and its metabolites are excreted within a short period nih.gov. While specific excretion kinetics for Vamidothion sulfoxide are not detailed in the available literature, it is expected to be eliminated, along with other metabolites, via the renal and potentially biliary routes nih.govnih.govnih.gov. The increased polarity of the sulfoxide compared to the parent compound, and any subsequent conjugated metabolites, would facilitate urinary excretion mdpi.com. The half-life of many organophosphate metabolites is relatively short, often in the range of hours to a few days mdpi.com.

Comparative Biotransformation Across Different Model Species

The metabolism of Vamidothion shows notable differences and similarities when comparing various model species, including mammals, plants, and insects. The primary metabolic pathway involves the oxidation of the thioether group to form the corresponding sulfoxide and, to a lesser extent, the sulfone.

In both animals and plants, the principal metabolite identified is Vamidothion sulfoxide. inchem.org The subsequent oxidation to Vamidothion sulfone occurs, but typically in very small quantities. inchem.org While the formation of these core oxidative metabolites is a common feature, the presence of other metabolic products can differ between kingdoms.

For instance, studies have revealed the presence of desmethyl Vamidothion in plants, a metabolite that has not been observed in animal models. inchem.org Furthermore, the hydrolysis of the molecule leads to the formation of several acidic fragments, which are common metabolites in both animals and plants. inchem.org

The general trend observed across species is the rapid conversion of Vamidothion to its sulfoxide derivative, which is often more toxic than the parent compound. The subsequent, slower conversion to the less toxic sulfone, along with hydrolysis to acidic metabolites, represents detoxification pathways. The balance between these activation and detoxification pathways can vary significantly among different organisms.

Table 1: Comparative Metabolite Profile of Vamidothion in Different Species

MetaboliteAnimals (e.g., Rats, Mice)Plants
Vamidothion sulfoxideMajor metaboliteMajor metabolite
Vamidothion sulfoneMinor metaboliteMinor metabolite
Desmethyl VamidothionNot observedObserved
Acidic fragmentsFormedFormed

Mechanistic Elucidation of Oxidation and Reduction Pathways in Biological Systems

The biotransformation of this compound is governed by specific enzymatic reactions, primarily oxidation and reduction, which determine the compound's activation and detoxification.

The oxidation of the parent compound, Vamidothion, to this compound and subsequently to the sulfone is a critical bioactivation step. This thioether oxidation is predominantly catalyzed by the cytochrome P450 (P450) monooxygenase system, a versatile family of enzymes found in a wide range of organisms, including mammals and insects. nih.gov These enzymes are involved in the metabolism of a vast array of xenobiotics. The P450-mediated reaction involves the insertion of an oxygen atom into the sulfur atom of the thioether group.

Further oxidation of the sulfoxide to the sulfone is also likely mediated by the P450 system, although this conversion is generally much slower. The rate and extent of these oxidative reactions can differ between species due to variations in the expression and activity of specific P450 isozymes. nih.gov

The reduction of sulfoxides back to their corresponding sulfides is a known detoxification pathway for some compounds. This reaction is often catalyzed by a class of enzymes known as methionine sulfoxide reductases (Msrs). However, specific data on the reduction of this compound in biological systems is not extensively documented. In general, the reduction of xenobiotic sulfoxides is less common than their formation.

The detoxification of Vamidothion and its oxidative metabolites also proceeds through hydrolytic pathways, leading to the cleavage of the molecule and the formation of polar, acidic fragments that can be more readily excreted.

Table 2: Key Enzymes in the Biotransformation of Vamidothion

TransformationEnzyme SystemRole
Vamidothion → Vamidothion sulfoxideCytochrome P450Oxidation (Bioactivation)
Vamidothion sulfoxide → Vamidothion sulfoneCytochrome P450Oxidation
Vamidothion sulfoxide → VamidothionMethionine Sulfoxide Reductases (potential)Reduction (Detoxification)
Vamidothion/Metabolites → Acidic FragmentsHydrolasesHydrolysis (Detoxification)

Environmental Fate and Degradation Mechanisms of Vamidothion D6 Sulfoxide

Abiotic Degradation Processes

The transformation of Vamidothion-d6 Sulfoxide (B87167) in the environment can occur through non-biological pathways, primarily driven by light and water, as well as chemical reactions in different environmental matrices.

Photolytic and Hydrolytic Pathways

Photodegradation, the breakdown of compounds by light, has been identified as a significant degradation pathway for the parent compound, Vamidothion (B1683475), leading to the formation of Vamidothion Sulfoxide. In a study examining the photodegradation of Vamidothion in water containing a photosensitizer, Vamidothion Sulfoxide was identified as the major degradation product. tandfonline.comepa.gov This indicates that sunlight can contribute to the formation of this metabolite in aquatic environments.

While specific studies on the hydrolysis of Vamidothion-d6 Sulfoxide are limited, information on the parent compound, Vamidothion, provides some insights. Vamidothion is known to be decomposed in strong acidic or alkaline media. nih.gov The rate of hydrolysis for organophosphate esters generally increases with rising pH. For Vamidothion, the hydrolysis half-life is significantly shorter in alkaline conditions compared to acidic or neutral conditions. nih.gov It is plausible that this compound would exhibit similar behavior, being more susceptible to hydrolysis under alkaline conditions. However, without specific data, the precise hydrolytic pathways and rates for the sulfoxide metabolite remain an area for further investigation.

Chemical Oxidation/Reduction in Environmental Matrices

The chemical transformation of this compound in soil and water can also be influenced by oxidation and reduction reactions. The sulfoxide moiety in the molecule represents an intermediate oxidation state of sulfur, suggesting that it could potentially undergo further oxidation to a sulfone or be reduced back to the sulfide (B99878) (Vamidothion).

Biotic Degradation Processes

The breakdown of this compound by living organisms, particularly microorganisms, is a critical component of its environmental fate.

Microbial Degradation in Soil and Aquatic Environments

Microbial metabolism is a primary driver for the degradation of many pesticides in the environment. For the parent compound, Vamidothion, a biodegradation half-life of 1.0 to 1.5 days has been reported in soil at 22°C, suggesting that microbial degradation is an important fate process. nih.gov

Given that Vamidothion Sulfoxide is noted for its greater persistence compared to Vamidothion, it is likely that its rate of microbial degradation is slower. nih.gov The specific microorganisms and the environmental conditions that favor the breakdown of this compound in soil and aquatic ecosystems have not been extensively documented. Further research is needed to isolate and identify microbial species capable of metabolizing this compound and to determine the degradation rates under various environmental conditions, such as temperature, pH, and nutrient availability.

Identification of Environmental Transformation Products

The primary environmental transformation process leading to this compound is the oxidation of Vamidothion. nih.govtandfonline.comepa.gov However, the subsequent degradation of this compound will result in the formation of further transformation products. Based on the degradation pathways of other organophosphate pesticides, potential transformation products could arise from the cleavage of the phosphate (B84403) ester bond, hydrolysis of the amide group, and further oxidation or reduction of the sulfur atom. The identification of these downstream metabolites is essential for a complete understanding of the environmental risks associated with the use of Vamidothion.

Enzymatic Contributions to Microbial Degradation

The microbial breakdown of organophosphate compounds is facilitated by a range of enzymes. Hydrolases, such as phosphotriesterases, are known to play a crucial role in the initial steps of degradation by cleaving the phosphate ester bonds, which often leads to a significant reduction in toxicity. nih.govnih.gov Oxidoreductases may also be involved in the transformation of the sulfoxide group.

Environmental Transport and Persistence Modeling

The environmental transport and persistence of a chemical compound like this compound are critical factors in determining its potential for environmental contamination. Various mathematical models are employed to predict the movement and longevity of pesticides in the environment. These models integrate key chemical properties with environmental parameters to simulate fate and transport processes. uwyo.eduresearchgate.net

Specific modeling studies on this compound are not available. However, the principles of pesticide modeling can be applied to understand its likely behavior. Models such as MACRO, RZWQM, and HYDRUS-1D are used to simulate pesticide migration, taking into account processes like water flow, solute transport, and preferential flow paths. mdpi.com One-dimensional models like LEACHP and two-dimensional models like SWMS_2D can simulate water flow, root uptake, and solute transport in soils, incorporating chemical processes such as convection, dispersion, diffusion, adsorption, and degradation. uwyo.edu

The persistence of a pesticide is often expressed as its half-life (t½), the time it takes for half of the initial amount to degrade. Vamidothion's metabolite, Vamidothion Sulfoxide, is noted for its greater persistence compared to the parent compound. nih.gov While a specific half-life for this compound is not documented, this increased persistence suggests it may reside in the environment for a longer duration, increasing the potential for transport.

A key tool used in screening-level models is the Groundwater Ubiquity Score (GUS), which relates a pesticide's persistence and sorption characteristics. The GUS is calculated using the following formula:

GUS = log10(t½) * (4 - log10(Koc))

Where:

is the soil half-life in days.

Koc is the soil organic carbon-water (B12546825) partitioning coefficient.

A higher GUS value indicates a higher potential for the pesticide to leach into groundwater. The estimated Koc for the parent Vamidothion is 810, which suggests low mobility in soil. nih.gov However, the properties of the more persistent sulfoxide metabolite would be more relevant for long-term transport modeling.

Illustrative Data Table: Groundwater Ubiquity Score (GUS) Based on Hypothetical Half-life and Koc Values

Since specific data for this compound is unavailable, the following table illustrates how variations in half-life and Koc values can influence the leaching potential of a pesticide.

Hypothetical CompoundSoil Half-life (t½, days)Koc (mL/g)GUS ValueLeaching Potential
Compound A201002.40Transitional
Compound B505002.21Transitional
Compound C1508102.40Transitional
Compound D20015001.89Low

Sorption and Desorption Dynamics in Environmental Compartments

Sorption and desorption are critical processes that dictate the mobility and bioavailability of pesticides in the environment. Sorption refers to the binding of a chemical to soil particles, while desorption is its release back into the soil solution. pesticidestewardship.org These dynamics are influenced by the chemical properties of the pesticide and the characteristics of the environmental compartment, such as soil composition and pH. pesticidestewardship.org

Direct studies on the sorption and desorption of this compound have not been identified. However, the behavior of its parent compound, Vamidothion, provides some insight. The soil adsorption coefficient (Koc) is a key parameter used to predict the extent of a pesticide's sorption to soil organic carbon. A higher Koc value indicates stronger binding and lower mobility.

The estimated Koc for Vamidothion is 810, suggesting it has low mobility in soil. nih.gov The sorption of pesticides is strongly influenced by soil properties, particularly organic matter content. pesticidestewardship.org Soils with higher organic matter and clay content tend to exhibit greater sorption of pesticides, reducing their potential for leaching. pesticidestewardship.org

The distribution coefficient (Kd) is another important parameter that describes the partitioning of a pesticide between the solid and liquid phases of the soil. It is determined by the following equation:

Kd = (Concentration in soil) / (Concentration in water)

The relationship between Kd and Koc is given by:

Koc = (Kd / % organic carbon) * 100

The sorption process is often described by Freundlich or Langmuir isotherms, which relate the amount of sorbed pesticide to its concentration in the solution at equilibrium. These isotherms can provide valuable information about the sorption capacity and binding affinity of a pesticide in a specific soil type.

Illustrative Data Table: Factors Influencing Pesticide Sorption in Soil

This table outlines the general influence of various soil and pesticide properties on sorption dynamics.

FactorInfluence on SorptionRationale
Soil Properties
Organic Matter ContentIncreases sorptionProvides binding sites for pesticide molecules.
Clay ContentIncreases sorptionClay minerals have a high surface area and charge, facilitating adsorption.
Soil pHVariableCan affect the charge of both the pesticide and soil particles, influencing attraction or repulsion.
Pesticide Properties
Water SolubilityDecreases sorptionMore soluble compounds tend to remain in the soil solution.
Koc ValueDirectly proportionalA higher Koc indicates a greater affinity for soil organic carbon.

Applications of Vamidothion D6 Sulfoxide As a Stable Isotope Standard in Research

Quantitative Analysis of Vamidothion (B1683475) and its Metabolites

The accurate quantification of Vamidothion and its metabolites, such as Vamidothion sulfoxide (B87167), in environmental and biological samples is paramount for assessing exposure and ensuring regulatory compliance. Vamidothion-d6 Sulfoxide plays a pivotal role in achieving this through the principles of isotope dilution mass spectrometry.

Internal Standard Methodology in Trace Level Analysis

In analytical methodologies such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-tandem mass spectrometry (GC-MS/MS), the use of a stable isotope-labeled internal standard like this compound is the gold standard for quantification. lcms.cznih.govselectscience.net This is because the deuterated standard is added to the sample at the beginning of the analytical process and experiences the same variations in sample preparation, extraction, and instrument response as the target analyte. oup.com By measuring the ratio of the analyte to the internal standard, any losses or enhancements encountered during the analysis are effectively canceled out, leading to highly accurate and precise results. clearsynth.com This is particularly critical when dealing with complex matrices, such as food or biological tissues, where matrix effects can significantly suppress or enhance the analyte signal. clearsynth.com

Calibration Strategies for Enhanced Analytical Accuracy

The use of this compound allows for robust calibration strategies that significantly improve analytical accuracy. Isotope dilution analysis (IDA) is a primary calibration method where a known amount of the labeled standard is added to both the calibration standards and the unknown samples. nih.gov A calibration curve is then constructed by plotting the ratio of the analyte signal to the internal standard signal against the concentration of the analyte. researchgate.net This approach effectively corrects for variations in instrument response and matrix effects, resulting in a more accurate determination of the analyte concentration in the sample. nih.gov

Illustrative Calibration Data for Vamidothion Sulfoxide using this compound as an Internal Standard

Calibration Level (ng/mL) Analyte Peak Area Internal Standard Peak Area Peak Area Ratio (Analyte/IS)
0.5 1,250 50,500 0.0248
1.0 2,600 51,000 0.0510
5.0 13,000 50,000 0.2600
10.0 25,500 49,500 0.5152
25.0 64,000 50,800 1.2598
50.0 128,000 51,200 2.5000

| Linearity (R²) | | | 0.9995 |

This table presents representative data illustrating the linear relationship between the concentration of Vamidothion sulfoxide and the ratio of its peak area to that of the internal standard, this compound.

Tracer Studies for Kinetic and Mechanistic Investigations

Stable isotope-labeled compounds are invaluable tools for tracing the metabolic fate and environmental degradation of chemical compounds. iaea.orgnih.gov this compound can be utilized in such studies to provide insights into the transformation pathways and kinetics of Vamidothion.

Tracing Metabolic Pathways in Biological Systems

By introducing Vamidothion (or Vamidothion sulfoxide) and its deuterated counterpart into a biological system, such as cell cultures or whole organisms, researchers can track the formation of metabolites. nih.govresearchgate.netmusechem.com The unique mass signature of the deuterium-labeled compounds allows for the unambiguous identification of metabolites derived from the parent compound, even in the presence of endogenous molecules with similar structures. nih.govresearchgate.net This approach is instrumental in elucidating the biotransformation pathways of Vamidothion, identifying novel metabolites, and understanding the enzymatic processes involved in its metabolism. nih.govwayne.edu

Elucidating Environmental Degradation Kinetics

Understanding the persistence and degradation of pesticides in the environment is crucial for environmental risk assessment. researchgate.net this compound can be used in laboratory and field studies to investigate the degradation kinetics of Vamidothion sulfoxide in various environmental compartments, such as soil and water. nih.govnih.gov By spiking environmental samples with the labeled compound and monitoring its disappearance over time, researchers can determine degradation rates and half-lives under different conditions. researchgate.net This information is vital for predicting the environmental fate of Vamidothion and its metabolites.

Illustrative Environmental Degradation of Vamidothion Sulfoxide

Time (Days) Concentration (µg/kg)
0 100.0
1 85.2
3 61.5
7 33.8
14 11.4

This table provides a hypothetical degradation curve for Vamidothion sulfoxide in a soil matrix, demonstrating its dissipation over time. The use of this compound as an internal standard would ensure the accuracy of these measurements.

Method Validation and Quality Assurance in Analytical Research

The validation of analytical methods is a critical requirement for ensuring the reliability and reproducibility of scientific data. eurl-pesticides.eugavinpublishers.comscience.gov this compound is an essential component in the validation of analytical methods for the determination of Vamidothion and its metabolites. eurl-pesticides.eu It is used to assess key performance parameters, including accuracy, precision, linearity, and recovery. researchgate.net By fortifying blank samples with known concentrations of the analyte and the labeled internal standard, laboratories can demonstrate the method's performance and ensure that it meets the stringent requirements of regulatory bodies. eurl-pesticides.eueurl-pesticides.eu

Representative Method Validation Data for Vamidothion Sulfoxide Analysis

Parameter Acceptance Criteria Result
Linearity (R²) ≥ 0.995 0.9995
Accuracy (Recovery %) 70-120% 95-105%
Precision (RSD %) ≤ 20% < 10%

| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10 | 0.5 ng/mL |

This table summarizes typical method validation results for the analysis of Vamidothion sulfoxide using this compound as an internal standard, demonstrating the method's suitability for its intended purpose.

Development of Certified Reference Materials for Research Standards

The development of certified reference materials (CRMs) is a critical component of ensuring accuracy and reliability in analytical chemistry, particularly in the analysis of pesticide residues in food and environmental samples. nih.govlabrulez.com this compound, as a stable isotope-labeled internal standard, plays a pivotal role in the rigorous process of creating these high-quality research standards. The use of such deuterated standards is integral to achieving precision and accuracy in quantitative analysis. clearsynth.com

Certified reference materials are essential for validating analytical methods and ensuring that laboratory results are traceable to national and international standards. nih.govacs.org The process of developing a CRM involves meticulous characterization of the material, including homogeneity and stability assessments, to assign a certified value with a stated uncertainty. nih.gov

One of the primary techniques for the certification of pesticide residues in matrix CRMs is isotope dilution mass spectrometry (IDMS). nih.govnih.govresearchgate.net This method relies on the use of an isotopically labeled analog of the analyte, such as this compound, as an internal standard. The labeled compound is chemically identical to the unlabeled analyte, ensuring that it behaves similarly during extraction, cleanup, and analysis. acanthusresearch.com This co-elution characteristic is crucial for accurate quantification. nih.gov

The development process for a CRM using a stable isotope standard like this compound typically involves the following key stages:

Preparation of the Candidate Material: A bulk sample of a relevant matrix (e.g., soybean, brown rice) is prepared to contain the analyte of interest. acs.orgnih.gov

Characterization: Multiple analytical methods, often including IDMS, are used to determine the concentration of the target analyte. nih.govnih.gov this compound would be added at a known concentration to a portion of the sample extract. By comparing the mass spectrometric response of the native analyte to that of the labeled internal standard, a highly accurate and precise concentration can be determined. clearsynth.com

Homogeneity Assessment: The uniformity of the analyte distribution throughout the candidate material is evaluated to ensure that each unit of the CRM is representative of the whole batch. nih.gov

Stability Assessment: The stability of the analyte in the matrix is monitored over time and under different storage conditions to establish a shelf-life for the CRM. labrulez.comnih.gov

The use of this compound as an internal standard helps to compensate for variations in the analytical process, such as matrix effects and instrument response, thereby improving the accuracy of the certified value. clearsynth.com The expanded uncertainty of the certified value is calculated by combining the uncertainties from the characterization, homogeneity, and stability studies. acs.orgnih.gov

The following interactive table illustrates a hypothetical example of the data that would be presented in a certificate of analysis for a CRM certified using this compound as an internal standard.

Example Certificate of Analysis Data for a Pesticide CRM
AnalyteCertified Value (mg/kg)Expanded Uncertainty (mg/kg)Coverage Factor (k)Confidence Level
Vamidothion0.1500.012295%

Detailed research findings from studies on the development of CRMs for various pesticides demonstrate the importance of using stable isotope standards to achieve reliable and traceable results. For instance, in the development of a soybean CRM, IDMS was a key method for quantifying organophosphorus pesticides. nih.gov Similarly, a brown rice powder CRM for pesticide residue analysis also utilized IDMS for certification. acs.orgresearchgate.net These studies underscore the established methodology in which a compound like this compound would be applied.

The stability of the deuterated label is a critical factor for a good stable isotope-labeled internal standard. acanthusresearch.com The deuterium (B1214612) atoms in this compound are placed in stable, non-exchangeable positions to prevent their loss during analytical procedures, which would compromise the accuracy of the results. acanthusresearch.com

Mechanistic Investigations Involving Vamidothion D6 Sulfoxide

Studies on Enantiomeric Purity and Isomerization Dynamics

The oxidation of the sulfur atom in the Vamidothion (B1683475) molecule to a sulfoxide (B87167) introduces a stereogenic center, resulting in two enantiomers of Vamidothion sulfoxide. mdpi.comresearchgate.net For Vamidothion-d6 sulfoxide, these enantiomers, (R)-Vamidothion-d6 sulfoxide and (S)-Vamidothion-d6 sulfoxide, are non-superimposable mirror images with identical physicochemical properties in an achiral environment but potentially different biological activities and degradation rates in chiral environments like soil or living organisms. mdpi.comnih.gov

The enantiomeric purity of this compound is crucial for its use as an analytical standard and for any stereoselective studies. Chiral high-performance liquid chromatography (HPLC) is a common technique for the separation and quantification of sulfoxide enantiomers. nih.gov

Isomerization Dynamics: Isomerization at the sulfur center of a sulfoxide can occur under thermal or photolytic conditions, although sulfoxides are generally stereochemically stable. Studies on related chiral pesticides have shown that isomerization can occur during photolysis. researchgate.net For this compound, the dynamics of such isomerization would be critical to understand its stability and fate in environmental or laboratory settings.

Hypothetical Data on Enantiomeric Resolution of this compound by Chiral HPLC:

Parameter Value
Chiral Stationary Phase Amylose (B160209) tris(3,5-dimethylphenylcarbamate)
Mobile Phase Hexane:Isopropanol (80:20, v/v)
Flow Rate 1.0 mL/min
Retention Time (Enantiomer 1) 12.5 min
Retention Time (Enantiomer 2) 14.8 min

Elucidation of Reaction Mechanisms in Organic Synthesis

While this compound is not a common reagent in organic synthesis, the sulfoxide functional group is versatile. nih.gov Mechanistic studies could explore its reactivity in reactions such as Pummerer rearrangements or as a chiral auxiliary. The presence of the organophosphorus group and the deuterated ethyl chain would influence the electronic and steric environment of the sulfoxide, potentially leading to unique reactivity.

In the context of its degradation, the sulfoxide can be further oxidized to the corresponding sulfone. researchgate.net Understanding the mechanism of this oxidation is important for predicting its environmental persistence.

Kinetic Isotope Effect Studies for Reaction Mechanism Determination

The deuterium (B1214612) labeling in this compound makes it an ideal candidate for kinetic isotope effect (KIE) studies to elucidate reaction mechanisms. libretexts.org The KIE is the ratio of the rate of a reaction with the light isotope (hydrogen) to the rate with the heavy isotope (deuterium). wikipedia.org A primary KIE is observed when the C-D bond is broken in the rate-determining step, while a secondary KIE occurs when the C-D bond is not broken but its environment changes during the reaction. libretexts.orgslideshare.net

For this compound, a secondary KIE could be observed in reactions where the hybridization of the carbon atoms in the deuterated ethyl chain changes in the transition state. youtube.com For example, in an elimination reaction involving the ethyl chain, a significant secondary KIE would be expected.

Hypothetical Kinetic Isotope Effect Data for a Base-Catalyzed Degradation Reaction:

Reactant Rate Constant (k) at 25°C (s⁻¹) Kinetic Isotope Effect (kH/kD)
Vamidothion Sulfoxide (undeuterated) 3.4 x 10⁻⁵ \multirow{2}{*}{1.15}

This hypothetical secondary KIE value greater than 1 suggests a change in the vibrational environment of the C-D bonds in the transition state of the reaction.

Influence of Deuteration on Chemical Reactivity and Stability

The replacement of hydrogen with deuterium can influence the chemical reactivity and stability of a molecule. juniperpublishers.com The C-D bond is stronger than the C-H bond due to a lower zero-point vibrational energy. researchgate.net This can lead to a slower rate of reactions that involve the cleavage of a C-H/C-D bond (the kinetic isotope effect discussed above).

Deuteration can also enhance the metabolic stability of a compound by slowing down cytochrome P450-mediated oxidation at the deuterated positions. juniperpublishers.comresearchgate.net In the case of this compound, deuteration in the ethyl group could potentially slow down metabolic pathways that involve this part of the molecule.

Future Directions and Emerging Research Avenues for Vamidothion D6 Sulfoxide

Development of Novel Analytical Platforms for Enhanced Detection

The pursuit of enhanced detection methods for pesticides and their metabolites is driven by the need for greater sensitivity, speed, and portability in environmental and biological monitoring. While traditional methods like gas and liquid chromatography are effective, future research is gravitating towards innovative sensor-based technologies. researchgate.netbohrium.com Vamidothion-d6 Sulfoxide (B87167) is indispensable in this evolution, serving as the benchmark for accuracy and reliability.

Future platforms are expected to include:

Advanced Spectroscopic and Chromatographic Methods : Techniques such as ultrafast liquid chromatography with tandem mass spectrometry (UFLC–MS/MS) are being refined for the rapid detection of organophosphate metabolites. mdpi.com

Novel Sensors : Research is active in the development of colorimetric, fluorescence, and electrochemical sensors that can provide real-time or near-real-time results in the field. researchgate.net

Molecularly Imprinted Polymers (MIPs) : These synthetic receptors can be designed to selectively bind to target molecules like vamidothion (B1683475) sulfoxide, offering high selectivity for sensor applications.

In all these developing platforms, Vamidothion-d6 Sulfoxide is essential. As a stable isotope-labeled internal standard, it is added to samples at a known concentration at the beginning of the analytical process. It behaves chemically and physically almost identically to the target analyte (vamidothion sulfoxide) through extraction, cleanup, and analysis, but is distinguishable by its higher mass. amazonaws.com This allows for precise quantification by correcting for any analyte loss during sample preparation or signal fluctuations in the analytical instrument, ensuring the accuracy of data generated by these novel platforms.

Table 1: Comparison of Analytical Platform Characteristics

Feature Traditional Methods (e.g., GC/LC-MS) Emerging Platforms (e.g., Biosensors)
Sensitivity High (ppb to ppt) Variable, with a trend towards high sensitivity
Portability Lab-based, not portable Often designed for field portability
Analysis Time Hours to days Minutes to hours
Cost High initial and operational cost Generally lower cost per analysis
Role of this compound Essential for quantification and accuracy Crucial for validation and calibration

Advanced Modeling and Simulation Approaches for Environmental Behavior Prediction

Understanding and predicting the environmental fate of pesticides like vamidothion is crucial for regulatory assessment and environmental protection. Future research will increasingly rely on sophisticated computational models to simulate how these compounds move and degrade in soil, water, and air. researchgate.netrsc.org These models, however, are only as good as the data used to build and validate them.

Key modeling approaches include:

Environmental Fate Models : Programs like PEARL, PELMO, and MACRO simulate processes such as leaching, runoff, and degradation under various environmental scenarios. enviresearch.com Refining these models requires accurate input data on sorption and degradation rates. battelle.org

Quantitative Structure-Activity Relationship (QSAR) Models : QSAR models predict the toxicity or biodegradability of a chemical based on its molecular structure. researchgate.netuci.eduresearchgate.net These in-silico tools can screen new compounds and prioritize existing ones for further testing, reducing reliance on animal studies. icps.it

The role of this compound in this area is foundational. To validate the predictions of environmental fate models, researchers must conduct field or laboratory studies and measure the actual concentrations of vamidothion and its metabolites in environmental matrices. The use of this compound as an internal standard in the analysis of these samples ensures that the validation data is of the highest possible accuracy, leading to more robust and reliable predictive models.

Integrated Multi-Omics Approaches in Metabolic Profiling Research

The toxicological assessment of pesticides is moving beyond traditional endpoints to a systems-level understanding of their effects. Integrated multi-omics approaches—combining metabolomics, proteomics, and transcriptomics—offer a holistic view of the biological perturbations caused by chemical exposure. oup.comnih.gov This research can identify biomarkers of exposure and effect, and elucidate pathways of toxicity. nih.govfrontiersin.org

Metabolomics, which profiles the small-molecule metabolites in a biological system, is particularly powerful for studying the effects of pesticide exposure. nih.govmdpi.com Studies have linked organophosphate exposure to disruptions in amino acid, lipid, and energy metabolism. nih.govresearchgate.net Future research will integrate these metabolomic profiles with data from other omics layers to build comprehensive models of toxicant action. mdpi.comresearchgate.net

This compound is a cornerstone for the metabolomics component of these studies. When analyzing complex biological samples like blood or urine, the precise and accurate quantification of specific metabolites is paramount. By using this compound as an internal standard, researchers can reliably measure the levels of Vamidothion Sulfoxide, a key metabolite, allowing them to confidently link exposure levels to specific changes in the broader metabolic network.

Exploration of Stereoselective Biotransformation Pathways

Many organophosphate pesticides, including vamidothion, are chiral, meaning they exist as a pair of non-superimposable mirror-image molecules called enantiomers. nih.gov It is well-established that enantiomers of a chiral pesticide can exhibit different biological activities, toxicities, and degradation rates in the environment. mdpi.commdpi.com However, most pesticides are still applied as racemic mixtures (an equal mix of both enantiomers). nih.gov

A significant future research direction is to unravel the stereoselective biotransformation of these compounds. This involves understanding how different organisms (microbes, insects, mammals) metabolize each enantiomer at different rates, which has profound implications for both efficacy and risk assessment. mdpi.com This research requires advanced chiral analytical separation techniques, such as specialized chromatography columns, to separate and quantify individual enantiomers. nih.govnih.gov

Chirally pure labeled standards, such as a specific enantiomer of this compound, would be invaluable tools for these investigations. Researchers could use them to trace the metabolic fate of a single vamidothion enantiomer in a complex system, accurately quantifying its conversion to the corresponding sulfoxide enantiomer. This would provide unprecedented insight into the stereoselective processes that govern its toxicity and degradation.

Role in Understanding Resistance Mechanisms of Related Compounds

The development of insecticide resistance is a major threat to agriculture and public health. One of the most common forms of resistance is metabolic resistance, where insects evolve enhanced abilities to detoxify the insecticide before it reaches its target site. pesticidestewardship.orgpjoes.com This often involves the upregulation of detoxification enzymes such as cytochrome P450s, esterases, and glutathione (B108866) S-transferases. nih.gov

To understand and combat resistance, it is critical to determine the specific mechanisms at play in a resistant population. For an organophosphate like vamidothion, this involves studying whether resistant insects metabolize the parent compound into metabolites like vamidothion sulfoxide more rapidly than susceptible insects. This requires precise measurement of the rate of metabolite formation.

This compound is a key enabler of this research. By using it as an internal standard in quantitative assays, entomologists and toxicologists can accurately compare the metabolic activity in resistant and susceptible insect strains. This information is vital for developing resistance management strategies, such as rotating insecticides with different modes of action or using synergists to inhibit detoxification enzymes.

Sustainable Synthesis and Green Chemistry Principles in Production

The production of all chemicals, including analytical reference standards, is coming under the lens of green chemistry. The twelve principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comjustagriculture.in Future research in this area will focus on applying these principles to the synthesis of complex molecules like this compound. orientjchem.orgmdpi.com

Table 2: Application of Green Chemistry Principles to Analytical Standard Synthesis

Green Chemistry Principle Application in Synthesis
Waste Prevention Designing synthetic routes with high "atom economy" to minimize byproducts.
Safer Solvents & Auxiliaries Replacing hazardous organic solvents with greener alternatives like water or supercritical CO2.
Design for Energy Efficiency Developing reactions that can be run at ambient temperature and pressure to reduce energy consumption.
Use of Renewable Feedstocks Sourcing starting materials from renewable biological sources where possible.
Reduce Derivatives Minimizing the use of protecting groups to reduce the number of synthetic steps and waste. nih.gov
Catalysis Using highly selective catalysts (including biocatalysts like enzymes) instead of stoichiometric reagents.

While the specific synthetic routes for commercial reference materials are often proprietary, the overarching goal is to make their production more sustainable. nist.govisc-science.comwikipedia.org This includes optimizing reaction conditions to improve yields, reduce energy inputs, and minimize the use of toxic reagents and solvents. Applying these green chemistry principles ensures that the tools used for environmental monitoring, such as this compound, are themselves produced in an environmentally responsible manner.

Q & A

Q. How do isotopic effects alter the binding affinity of this compound in enzyme inhibition assays?

  • Methodology :
  • Isothermal Titration Calorimetry (ITC) : Compare binding enthalpies of deuterated vs. non-deuterated compounds.
  • Molecular Dynamics Simulations : Model deuterium’s impact on hydrogen bonding and conformational flexibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.